molecular formula C13H13N3 B1468427 6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine CAS No. 1248264-42-7

6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine

Cat. No.: B1468427
CAS No.: 1248264-42-7
M. Wt: 211.26 g/mol
InChI Key: CXASKOVKELMAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine is a heterocyclic compound that features both an isoindoline and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isoindoline moiety suggests potential biological activity, while the pyridine ring is a common structural motif in many pharmacologically active compounds.

Properties

IUPAC Name

6-(1,3-dihydroisoindol-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c14-12-5-6-13(15-7-12)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXASKOVKELMAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine typically involves the formation of the isoindoline ring followed by its attachment to the pyridine ring. One common method involves the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst such as SiO2-tpy-Nb in a solvent mixture of isopropanol and water at reflux conditions . This method yields the isoindoline derivatives with moderate to excellent yields (41-93%).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more robust catalysts and solvents that are suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoindoline ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the isoindoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce more saturated derivatives of the isoindoline ring.

Scientific Research Applications

6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The isoindoline moiety can bind to various receptors and enzymes, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine is unique due to the combination of the isoindoline and pyridine rings, which provides a distinct structural framework that can interact with a variety of biological targets. This dual-ring system can offer enhanced binding affinity and specificity compared to simpler heterocyclic compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.